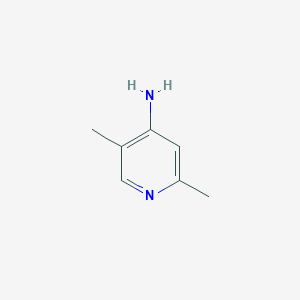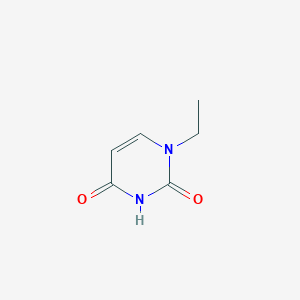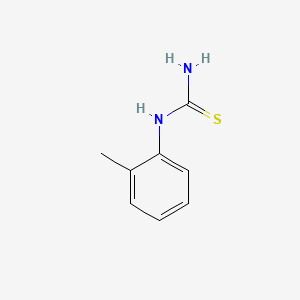
5-(tert-Butyl)-2-hydroxyisophthalaldehyde
Übersicht
Beschreibung
5-(tert-Butyl)-2-hydroxyisophthalaldehyde is an organic compound characterized by the presence of a tert-butyl group, a hydroxyl group, and two aldehyde groups attached to an aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-2-hydroxyisophthalaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate aromatic precursor, such as 5-tert-butylisophthalic acid.
Hydroxylation: The aromatic precursor undergoes hydroxylation to introduce the hydroxyl group at the 2-position. This can be achieved using reagents like hydrogen peroxide in the presence of a catalyst.
Formylation: The hydroxylated intermediate is then subjected to formylation to introduce the aldehyde groups at the 1- and 3-positions. This can be accomplished using formylating agents such as dichloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and advanced catalytic systems may be employed to enhance reaction efficiency and product purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(tert-Butyl)-2-hydroxyisophthalaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with acyl chlorides to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 5-(tert-Butyl)-2-hydroxyisophthalic acid.
Reduction: 5-(tert-Butyl)-2-hydroxyisophthalyl alcohol.
Substitution: 5-(tert-Butyl)-2-hydroxyisophthalate esters.
Wissenschaftliche Forschungsanwendungen
5-(tert-Butyl)-2-hydroxyisophthalaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(tert-Butyl)-2-hydroxyisophthalaldehyde involves its reactive functional groups, which can interact with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on biomolecules, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (Butylated Hydroxytoluene): A similar compound with antioxidant properties, commonly used as a food additive and preservative.
5-tert-Butylisophthalic acid: A precursor in the synthesis of 5-(tert-Butyl)-2-hydroxyisophthalaldehyde, with applications in polymer chemistry.
Uniqueness
This compound is unique due to the presence of both aldehyde and hydroxyl functional groups on the same aromatic ring, which imparts distinct reactivity and potential for diverse applications. Its tert-butyl group also contributes to its steric and electronic properties, differentiating it from other similar compounds.
Eigenschaften
IUPAC Name |
5-tert-butyl-2-hydroxybenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(2,3)10-4-8(6-13)11(15)9(5-10)7-14/h4-7,15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNTWZJPCLUXQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383990 | |
| Record name | 5-(tert-Butyl)-2-hydroxyisophthalaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84501-28-0 | |
| Record name | 5-(tert-Butyl)-2-hydroxyisophthalaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-tert-butyl-2-hydroxybenzene-1,3-dicarbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-tert-Butyl-2,6-diformylphenol?
A1: The molecular formula of 4-tert-Butyl-2,6-diformylphenol is C12H14O3, and its molecular weight is 206.24 g/mol.
Q2: What are the key spectroscopic characteristics of 4-tert-Butyl-2,6-diformylphenol?
A2: While specific spectroscopic data might vary depending on the solvent and conditions, 4-tert-Butyl-2,6-diformylphenol generally exhibits characteristic peaks in NMR and IR spectra. For instance, the aldehyde groups typically show strong absorptions in the infrared region around 1700 cm-1. [, , ]
Q3: How does 4-tert-Butyl-2,6-diformylphenol react to form Schiff base ligands?
A3: 4-tert-Butyl-2,6-diformylphenol readily undergoes condensation reactions with primary amines to form Schiff base ligands. The two aldehyde groups react with amine groups, eliminating water and forming imine (C=N) linkages. [, , , , ]
Q4: What types of metal complexes can be formed using Schiff base ligands derived from 4-tert-Butyl-2,6-diformylphenol?
A4: A wide range of metal complexes, including mononuclear, dinuclear, trinuclear, tetranuclear, and even polynuclear complexes, have been synthesized using Schiff base ligands derived from 4-tert-Butyl-2,6-diformylphenol. These complexes often incorporate transition metals like copper, nickel, manganese, zinc, and lanthanides. [, , , , , , , , , ]
Q5: What factors influence the structure and properties of these metal complexes?
A5: Several factors can influence the structure and properties of these metal complexes. These include:
- The structure of the diamine used to form the Schiff base ligand: The flexibility, rigidity, and electronic properties of the diamine backbone can impact the overall geometry and stability of the resulting complex. [, , ]
Q6: What are some potential applications of metal complexes incorporating 4-tert-Butyl-2,6-diformylphenol-derived ligands?
A6: These complexes exhibit diverse applications, including:
- Catalysis: Metal complexes derived from 4-tert-Butyl-2,6-diformylphenol have been explored as catalysts for various organic transformations, including oxidation, alkylation, and desymmetrization reactions. [, , ]
- Fluorescent probes and sensors: The fluorescence properties of some complexes make them promising candidates for developing sensors for specific analytes, like metal ions or biomolecules. [, , , ]
- Magnetic materials: Certain lanthanide-based complexes display interesting magnetic properties, such as single-molecule magnet (SMM) behavior, making them relevant for data storage and spintronics. [, ]
Q7: How has computational chemistry been used to study 4-tert-Butyl-2,6-diformylphenol and its derivatives?
A7: Computational methods, such as density functional theory (DFT) calculations, have been employed to:
- Predict the electronic structure and spectroscopic properties of 4-tert-Butyl-2,6-diformylphenol-derived compounds. [, ]
- Investigate the magnetic properties of metal complexes, including exchange interactions and magnetic anisotropy. []
Q8: How do structural modifications to the Schiff base ligand, stemming from different diamines reacting with 4-tert-Butyl-2,6-diformylphenol, influence the properties of the resulting complexes?
A8: Modifications to the diamine structure can significantly impact the complex's properties:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]-thieno[3,2-e]pyridine-2-carboxylic acid](/img/structure/B1334575.png)

![5-[(2-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B1334583.png)





![2H,3H,4H-pyrido[1,2-a][1,3,5]triazine-2,4-dione](/img/structure/B1334596.png)

![2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester](/img/structure/B1334602.png)

